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Compound of Interest

Compound Name:

3-(2-

(Methoxycarbonyl)phenyl)propanoi

c acid

Cat. No.: B2741405 Get Quote

The aryl propionic acid motif is a cornerstone in modern medicinal chemistry, most famously

represented by the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and

ketoprofen.[1] These compounds typically function by inhibiting cyclooxygenase (COX)

enzymes, which are key to the biosynthesis of prostaglandins.[1] Beyond inflammation,

derivatives of this structural class have shown a wide spectrum of biological activities, including

anticancer, antibacterial, and anticonvulsant properties.[1]

3-(2-(Methoxycarbonyl)phenyl)propanoic acid is a bifunctional derivative belonging to this

important class. Its structure, featuring both a free propanoic acid chain and a protected

carboxylic acid (as a methyl ester) on the aromatic ring, makes it a highly versatile building

block for chemical synthesis. This guide will elucidate its formal nomenclature, properties, a

representative synthetic pathway, and its potential as a strategic intermediate in the design of

novel therapeutic agents and chemical probes.

IUPAC Nomenclature and Chemical Structure
The formal identification of a chemical entity is critical for regulatory, safety, and patent

documentation. The compound in focus is systematically named according to IUPAC

conventions, though it is also known by several synonyms in commercial and database

contexts.

IUPAC Name: 3-(2-methoxycarbonylphenyl)propanoic acid.[2]
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Synonyms:

2-(Methoxycarbonyl)benzenepropanoic acid[2]

3-(o-carbomethoxyphenyl)propanoic acid

Key Identifiers:

CAS Number: 81329-74-0[2][3]

Molecular Formula: C₁₁H₁₂O₄[2]

Molecular Weight: 208.21 g/mol [2]

The structure features a benzene ring substituted at the ortho (1 and 2) positions with a

propanoic acid group and a methoxycarbonyl (methyl ester) group.

Caption: Chemical structure of 3-(2-methoxycarbonylphenyl)propanoic acid.

Physicochemical Properties and Safety Data
A thorough understanding of a compound's physical and chemical properties is essential for its

handling, storage, and application in experimental settings. The following data has been

aggregated from authoritative chemical databases.
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Property Value Source

Molecular Formula C₁₁H₁₂O₄ PubChem[2]

Molecular Weight 208.21 g/mol PubChem[2]

XLogP3 2.1 PubChem[2]

Hydrogen Bond Donor Count 1 PubChem[2]

Hydrogen Bond Acceptor

Count
4 PubChem[2]

Appearance
White fine crystalline powder

(typical for related compounds)
Echemi[4]

Storage
Sealed in dry, room

temperature
BLDpharm[3]

GHS Hazard Statements: According to the Globally Harmonized System of Classification and

Labelling of Chemicals, this compound is associated with the following hazards:

H302: Harmful if swallowed[2]

H315: Causes skin irritation[2]

H319: Causes serious eye irritation[2]

H335: May cause respiratory irritation[2]

Expertise Insight: The bifunctional nature of this molecule, containing both a hydrogen bond

donor (the carboxylic acid) and multiple acceptor sites (the carbonyl oxygens), influences its

solubility and potential for intermolecular interactions, a key consideration in drug-receptor

binding and crystallization.

Representative Synthesis and Purification Workflow
While numerous specific synthetic routes can be devised, a common and logical approach

involves the selective reduction of a precursor containing a double bond conjugated to the
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aromatic ring. The following protocol is a representative method based on established chemical

principles for analogous compounds.[5]

Principle: The synthesis is based on the catalytic hydrogenation of 3-(2-

(methoxycarbonyl)phenyl)acrylic acid. The carbon-carbon double bond of the acrylate is

selectively reduced without affecting the aromatic ring or the ester group under controlled

conditions using a palladium catalyst.
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Figure 2: General Synthesis Workflow

Starting Material:
3-(2-(methoxycarbonyl)phenyl)acrylic acid

Process 1: Hydrogenation
- Add A, B, C to pressure vessel

- Purge with N₂ then H₂

- Pressurize with H₂ (1-3 atm)
- Stir at Room Temperature (25°C)

Solvent System:
Ethanol or Ethyl Acetate

Catalyst:
10% Palladium on Carbon (Pd/C)

Monitoring:
Thin Layer Chromatography (TLC)

or HPLC to track disappearance of A

Monitor Progress

Process 2: Catalyst Removal
- Depressurize vessel

- Filter reaction mixture through Celite® pad
- Wash pad with solvent

Reaction Complete

Process 3: Product Isolation
- Concentrate filtrate via rotary evaporation

Process 4: Purification (Optional)
Recrystallization from a suitable

solvent system (e.g., Toluene/Hexane)

Final Product:
3-(2-(methoxycarbonyl)phenyl)propanoic acid

(High Purity Solid)

If sufficiently pure

Click to download full resolution via product page

Caption: A representative workflow for the synthesis of the title compound.
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Detailed Step-by-Step Protocol:

Vessel Preparation: A pressure-rated hydrogenation vessel is charged with 3-(2-

(methoxycarbonyl)phenyl)acrylic acid (1.0 eq).

Solvent and Catalyst Addition: An appropriate solvent, such as ethanol, is added to dissolve

the starting material. Subsequently, 10% Palladium on Carbon (5-10 mol%) is carefully

added under an inert atmosphere (e.g., Nitrogen).

Causality: Ethanol is a common choice as it solubilizes the reactant and is inert to the

reaction conditions. Pd/C is a highly effective and standard catalyst for the reduction of

alkenes.

Hydrogenation: The vessel is sealed, purged several times with nitrogen, and then with

hydrogen gas. The vessel is then pressurized with hydrogen (typically 1-3 atmospheres) and

the mixture is stirred vigorously at room temperature.

Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting

material is fully consumed.

Work-up: Upon completion, the vessel is carefully depressurized and purged with nitrogen.

The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.

The filter cake is washed with additional solvent to ensure complete recovery of the product.

Trustworthiness: This filtration step is critical for removing the heterogeneous catalyst,

which is pyrophoric and a potential contaminant. A self-validating protocol ensures the

filtrate is clear and free of black palladium particles.

Isolation: The combined filtrate is concentrated under reduced pressure using a rotary

evaporator to yield the crude product, typically as an oil or solid.

Purification: If necessary, the crude product is purified by recrystallization from a suitable

solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a crystalline solid.

Applications in Medicinal Chemistry and Drug
Development
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The true value of 3-(2-(methoxycarbonyl)phenyl)propanoic acid lies in its utility as a

versatile chemical scaffold. The differential reactivity of its two functional groups—the

carboxylic acid and the methyl ester—can be exploited to build molecular complexity in a

controlled manner.

1. Scaffold for Novel NSAID Analogs: The core aryl propionic acid structure is a validated

pharmacophore for COX inhibition.[1] This compound allows for systematic modification. The

free carboxylic acid can be converted into a variety of amides, esters, or other bioisosteres to

explore structure-activity relationships (SAR) while the methyl ester on the ring can be

hydrolyzed at a later stage to reveal a second acidic site or be used for further derivatization.

2. Intermediate for Complex Molecule Synthesis: The compound serves as a key intermediate

for building more complex drug candidates. For instance, the propanoic acid side chain can be

elaborated, or the aromatic ring can undergo further substitution, using the existing groups to

direct the regiochemistry. This is particularly relevant in the synthesis of targeted therapies

where a core scaffold is linked to other functional molecules.[6]

3. Synthesis of Dual-Mechanism Drugs: There is a growing interest in developing single

molecules that can modulate multiple biological targets.[7][8] For example, derivatives of aryl

propionic acids have been explored for their potential to inhibit both COX enzymes and matrix

metalloproteinases (MMPs), which could be beneficial in treating cancer or arthritis.[7][8] This

compound provides a starting point for synthesizing such dual-action agents by allowing for the

attachment of a second pharmacophore.
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Figure 3: Role as a Versatile Scaffold in Drug Discovery
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Caption: Conceptual diagram of the compound's utility in drug discovery.

Conclusion
3-(2-(Methoxycarbonyl)phenyl)propanoic acid is more than a simple chemical. It represents

a strategically designed intermediate for advanced chemical synthesis. Its well-defined

structure, predictable reactivity, and direct lineage to the pharmacologically significant aryl

propionic acid class make it a valuable tool for professionals in drug development and chemical

research. By understanding its properties and synthetic potential, researchers can leverage this

compound to accelerate the discovery of novel therapeutics and molecular probes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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